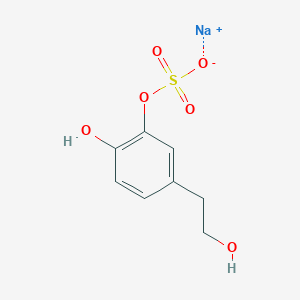
9-Hydroxydecanoic Acid Benzyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Hydroxydecanoic Acid Benzyl Ester is a chemical compound with the molecular formula C₁₇H₂₆O₃ and a molecular weight of 278.39 g/mol . It is an ester derivative of 9-hydroxydecanoic acid, where the hydroxyl group is esterified with a benzyl group. This compound is used as an intermediate in the synthesis of various other chemical compounds and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxydecanoic Acid Benzyl Ester typically involves the esterification of 9-hydroxydecanoic acid with benzyl alcohol. One common method is the Fischer esterification , which involves heating the carboxylic acid (9-hydroxydecanoic acid) with benzyl alcohol in the presence of an acid catalyst such as sulfuric acid . The reaction can be represented as follows:
9-Hydroxydecanoic Acid+Benzyl AlcoholH2SO49-Hydroxydecanoic Acid Benzyl Ester+H2O
Industrial Production Methods
In industrial settings, the production of benzyl esters can be achieved through various methods, including transesterification and direct esterification . Transesterification involves the reaction of an ester with an alcohol, while direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst .
Chemical Reactions Analysis
Types of Reactions
9-Hydroxydecanoic Acid Benzyl Ester can undergo several types of chemical reactions, including:
Common Reagents and Conditions
Acidic Hydrolysis: Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in water.
Basic Hydrolysis: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in water.
Major Products Formed
Hydrolysis: 9-Hydroxydecanoic acid and benzyl alcohol.
Reduction: 9-Hydroxydecanoic alcohol.
Oxidation: 9-Oxodecanoic acid.
Scientific Research Applications
9-Hydroxydecanoic Acid Benzyl Ester has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of surfactants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-Hydroxydecanoic Acid Benzyl Ester involves its interaction with various molecular targets and pathways. For example, its ester bond can be hydrolyzed by esterases, releasing 9-hydroxydecanoic acid and benzyl alcohol, which can then exert their biological effects . The compound’s surfactant properties may also play a role in its biological activity by disrupting cell membranes .
Comparison with Similar Compounds
Similar Compounds
9-Hydroxydecanoic Acid: The parent compound, which lacks the benzyl ester group.
Benzyl 9-Hydroxydecanoate: Another ester derivative with similar properties.
Uniqueness
9-Hydroxydecanoic Acid Benzyl Ester is unique due to its specific ester linkage, which imparts distinct chemical and biological properties. The benzyl group can enhance the compound’s lipophilicity, making it more suitable for certain applications compared to its parent compound.
Properties
Molecular Formula |
C17H26O3 |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
benzyl 9-hydroxydecanoate |
InChI |
InChI=1S/C17H26O3/c1-15(18)10-6-3-2-4-9-13-17(19)20-14-16-11-7-5-8-12-16/h5,7-8,11-12,15,18H,2-4,6,9-10,13-14H2,1H3 |
InChI Key |
GNSINTNTMXJNKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCCC(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6a,7,8,9,10-hexahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide](/img/structure/B13862296.png)
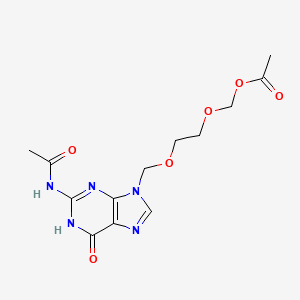
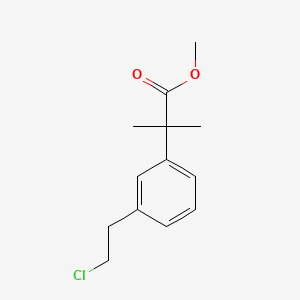
![[2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] hydrogen sulfate](/img/structure/B13862311.png)
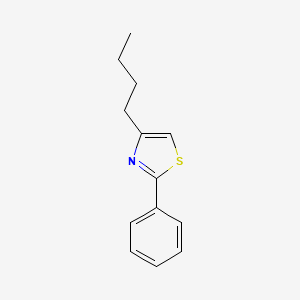
![3-[1-(3-Bromophenyl)-1-hydroxy-n-butyl]benzoic Acid t-Butyl Ester-D9](/img/structure/B13862319.png)
![1-methyl-2-[2-(3-methyl-2-thiophenyl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B13862327.png)
![(2R,6R,8R,12R)-12-phenyl-10-oxa-1-azatricyclo[6.4.0.02,6]dodecan-9-one](/img/structure/B13862329.png)
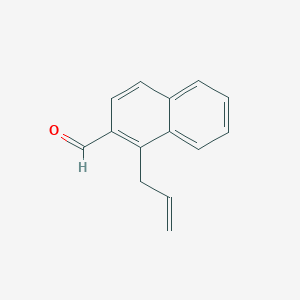
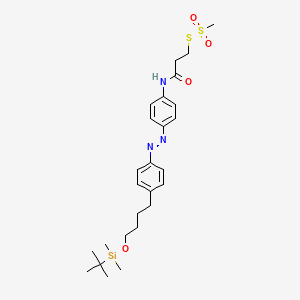
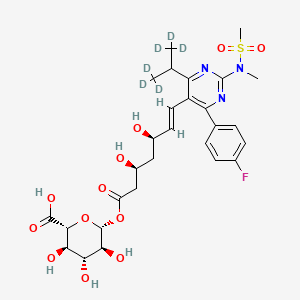
![(6R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13862353.png)
![6-Fluoro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13862360.png)
